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molecular formula C10H20O4S B8727661 Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate CAS No. 64904-31-0

Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate

Cat. No. B8727661
M. Wt: 236.33 g/mol
InChI Key: IBRMRDFPANNSAU-UHFFFAOYSA-N
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Patent
US06960575B2

Procedure details

Sodium ethoxide (2.83 g) is added to a solution of ethyl thioglycolate (5.00 g) and bromoacetaldehyde diethylacetal (8.20 g) in ethanol (150 ml), and the mixture is refluxed for three hours. The reaction mixture is allowed to stand at room temperature, water is added to the mixture, and the whole is extracted with diethyl ether. The extract is washed with saturated brine and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (5.75 g).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:6][SH:7].[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Br)[CH3:13].O>C(O)C>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][S:7][CH2:6][C:5]([O:9][CH2:10][CH3:11])=[O:8])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(CS)(=O)OCC
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSCC(=O)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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